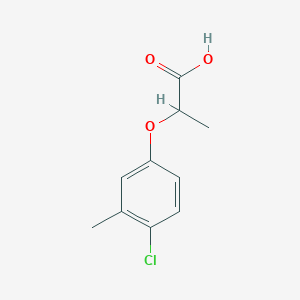

2-(4-Chloro-3-methylphenoxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKJHOSTQZAYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998915 | |

| Record name | 2-(4-Chloro-3-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-54-8 | |

| Record name | Propionic acid, 2-((4-chloro-m-tolyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chloro-3-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Chloro-3-methylphenoxy)propanoic Acid (Mecoprop)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chloro-3-methylphenoxy)propanoic acid, commonly known as mecoprop or MCPP, is a selective, post-emergence phenoxy herbicide widely utilized for the control of broadleaf weeds.[1][2][3][4] This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, mechanism of action, analytical methodologies, toxicological profile, and environmental fate. Particular emphasis is placed on the stereochemistry of mecoprop, with the (R)-(+)-enantiomer, mecoprop-P, being the herbicidally active form.[1][5][6] This document is intended to serve as a foundational resource for professionals in research, agriculture, and environmental science.

Chemical Identity and Physical Properties

Mecoprop is a crystalline solid, appearing colorless to light brown, and is odorless.[1][7] It belongs to the chlorophenoxy class of herbicides.[8][9] The compound is a weak acid and is stable under normal conditions, including exposure to heat, hydrolysis, reduction, and oxidation.[1][10]

Nomenclature and Structure

-

Systematic Name: this compound

-

Common Names: Mecoprop, MCPP[1]

-

CAS Registry Number: 7085-19-0 (for the racemic mixture)[1]

The chemical structure of mecoprop features a chiral center, leading to two stereoisomers. The herbicidal activity is primarily associated with the (R)-(+)-enantiomer, known as mecoprop-P.[1][5][6]

Physicochemical Data

A summary of the key physicochemical properties of mecoprop is presented in the table below.

| Property | Value | Source(s) |

| Melting Point | 94-95 °C | [1] |

| Water Solubility | 620 mg/L at 20 °C | [9] |

| pKa | 3.78 | [3] |

| Vapor Pressure | 2.3 x 10⁻⁶ mmHg | [3] |

| LogP (Octanol-Water Partition Coefficient) | 3.1 | [12] |

Note: The solubility of mecoprop is significantly higher in organic solvents such as acetone, ethanol, and diethyl ether.[1][3]

Synthesis and Formulation

Mecoprop is typically synthesized through the reaction of 4-chloro-3-methylphenol with 2-chloropropionic acid in the presence of a base. The resulting product is a racemic mixture of the (R) and (S) enantiomers.

General Synthesis Workflow

Caption: Simplified signaling pathway illustrating the mechanism of action of mecoprop as a synthetic auxin.

The uncontrolled cell division and elongation ultimately lead to the death of the susceptible plant. Mecoprop is selective for broadleaf weeds, with grasses being generally more tolerant.

Analytical Methodology

The detection and quantification of mecoprop in various matrices, such as soil and water, are crucial for environmental monitoring and regulatory compliance.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of mecoprop. [13][14] Step-by-Step HPLC Protocol Outline:

-

Sample Preparation:

-

Extraction of mecoprop from the sample matrix using an appropriate solvent.

-

Clean-up of the extract to remove interfering substances.

-

Derivatization (optional) to improve chromatographic properties.

-

-

Chromatographic Separation:

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Stationary Phase: A C18 reversed-phase column is typically used. [13] * Detection: UV detection is common, though more sensitive methods like mass spectrometry (MS) can be employed. [14]3. Quantification:

-

Comparison of the peak area of the analyte in the sample to that of a known standard.

-

Toxicological Profile

Mecoprop is classified as a toxicity class III agent by the U.S. Environmental Protection Agency, indicating it is slightly toxic. [1][5]

Human Health Effects

Acute exposure to mecoprop can cause irritation to the skin and eyes. [1]Ingestion may lead to nausea, vomiting, and abdominal pain. [15]The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group to be possibly carcinogenic to humans (Group 2B), though data for mecoprop specifically is inconclusive. [16]

Ecotoxicology

-

Avian Toxicity: Mecoprop is considered practically non-toxic to birds. [1]* Aquatic Toxicity: It is virtually non-toxic to fish. [1]The bioconcentration factor in fish is low, suggesting a low potential for bioaccumulation. [1][8]* Toxicity to Bees: Mecoprop is not toxic to bees. [1]

Environmental Fate

The environmental persistence and mobility of mecoprop are key considerations for its use.

-

Soil: Mecoprop is degraded in soil primarily through microbial action. [10]Its residual activity in soil is approximately two months. [1]Due to its high mobility, especially in its salt forms, there is a potential for leaching into groundwater, although its persistence is generally not sufficient for this to be a major concern. [1]* Water: The half-life of mecoprop in water is less than a month. [17]

Conclusion

This compound is an effective and widely used herbicide with a well-characterized chemical profile. Its mode of action as a synthetic auxin, coupled with its relatively low toxicity to non-target organisms and moderate environmental persistence, makes it a valuable tool in agriculture and turf management. Understanding its chemical properties, particularly the stereospecific activity of mecoprop-P, is essential for its responsible and effective use.

References

- EXTOXNET PIP - MECOPROP. (n.d.). Extension Toxicology Network.

- Beyond Pesticides. (n.d.). Mecoprop ChemicalWatch Factsheet.

- Northwest Coalition for Alternatives to Pesticides. (n.d.). MECOPROP (MCPP).

- Pacific Northwest Pest Management Handbooks. (n.d.). Mecoprop, MCPP.

- Wikipedia. (n.d.). Mecoprop.

- Regulations.gov. (2007). MCPP-p (acid), MCPP-p DMAS, & MCPP-p potassium salt: HED Preliminary Human Health Risk.

- Coastal Wiki. (2020). Mecoprop.

- ChemicalBook. (2025). MECOPROP | 7085-19-0.

- World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in drinking-water.

- PubChem. (n.d.). Mecoprop.

- PharmaCompass.com. (n.d.). α-(2-Methyl-4-chlorophenoxy)propionic acid.

- PubChem. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid.

- PubChem. (n.d.). Mecoprop.

- Journal of Chromatographic Science. (n.d.). Enantiomeric Purity Determination of (+)-2-(4-Chloro-2- methylphenoxy)-propanoic Acid and (+)-2-(2,4-Dichlorophenoxy)-propanoic Acid Using a High Performance Liquid Chromatography Diode-Laser-Based Polarimetric Detector.

- ChemicalBook. (n.d.). 2-(4-Chloro-2-methylphenoxy)propanoic acid.

- Wikipedia. (n.d.). Mecoprop.

- ChemicalBook. (2025). 2-(4-Chloro-2-methylphenoxy)propanoic acid.

- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.

- PubChem. (n.d.). Mecoprop-P.

- New Jersey Department of Health. (n.d.). Mecoprop - Hazardous Substance Fact Sheet.

- PubChem. (n.d.). Mecoprop-P.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chloro-2-methylphenoxy)propanoic acid.

- Guidechem. (n.d.). MECOPROP-P 16484-77-8 wiki.

- CAS Common Chemistry. (n.d.). (+)-Mecoprop.

Sources

- 1. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 2. assets.nationbuilder.com [assets.nationbuilder.com]

- 3. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. deq.mt.gov [deq.mt.gov]

- 5. Mecoprop - Wikipedia [en.wikipedia.org]

- 6. Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-Chloro-2-methylphenoxy)propanoic acid | 93-65-2 [chemicalbook.com]

- 8. beyondpesticides.org [beyondpesticides.org]

- 9. Mecoprop, MCPP | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. MECOPROP | 7085-19-0 [chemicalbook.com]

- 12. .alpha.-(2-Methyl-4-chlorophenoxy)propionic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. academic.oup.com [academic.oup.com]

- 14. epa.gov [epa.gov]

- 15. nj.gov [nj.gov]

- 16. cdn.who.int [cdn.who.int]

- 17. Mecoprop - Coastal Wiki [coastalwiki.org]

An In-Depth Technical Guide to the Synthesis of 2-(4-Chloro-3-methylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chloro-3-methylphenoxy)propanoic acid, also known by its common name Mecoprop, is a selective systemic herbicide used to control broadleaf weeds.[1][2] Its efficacy lies in its ability to mimic the plant growth hormone auxin, leading to uncontrolled growth and subsequent death of susceptible plant species.[3] This guide provides a comprehensive overview of the synthetic pathway to this compound, with a focus on the underlying chemical principles, a detailed experimental protocol, and methods for its characterization. The racemic mixture of this compound contains two stereoisomers, with the (R)-(+)-enantiomer being the herbicidally active form.[1]

Core Synthesis Pathway: The Williamson Ether Synthesis

The most prevalent and industrially significant method for synthesizing this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[4] The overall transformation can be conceptually broken down into two key steps:

-

Deprotonation of the Phenol: The acidic proton of the hydroxyl group of 4-chloro-3-methylphenol is removed by a strong base to form a highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of a 2-halopropanoic acid (or its ester), displacing the halide and forming the desired ether linkage.

The choice of reagents and reaction conditions is critical to ensure a high yield and purity of the final product.

Reaction Mechanism

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4] This implies a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (halide) departs. For an efficient SN2 reaction, the electrophilic carbon should be sterically unhindered. In the case of 2-halopropanoic acids, the electrophilic center is a secondary carbon, which is amenable to this reaction pathway.

Experimental Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 4-Chloro-3-methylphenol | C₇H₇ClO | 142.58 |

| 2-Bromopropanoic acid | C₃H₅BrO₂ | 152.97 |

| Sodium Hydroxide | NaOH | 40.00 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Step-by-Step Synthesis

-

Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of 4-chloro-3-methylphenol in a suitable solvent, such as ethanol or a water-ethanol mixture. While stirring, add a stoichiometric amount of a strong base, typically sodium hydroxide, to the solution. The reaction mixture is then heated to reflux for a designated period to ensure complete formation of the sodium 4-chloro-3-methylphenoxide.[5]

-

Nucleophilic Substitution: After the formation of the phenoxide, a solution of 2-bromopropanoic acid in the same solvent is added dropwise to the reaction mixture. The reaction is continued at reflux for several hours to drive the SN2 reaction to completion.[5][6]

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in water and washed with a non-polar organic solvent like diethyl ether to remove any unreacted 4-chloro-3-methylphenol. The aqueous layer, containing the sodium salt of the product, is then acidified with a strong acid, such as concentrated hydrochloric acid, until the solution is acidic to litmus paper.[5] This protonates the carboxylate, causing the desired this compound to precipitate out of the solution as a solid.

-

Purification: The crude product is collected by vacuum filtration and washed with cold water to remove any inorganic impurities. For further purification, recrystallization from a suitable solvent system, such as an ethanol-water mixture or toluene, is performed.[7] The pure crystals are then dried under vacuum to yield the final product.

Caption: Workflow for the synthesis of this compound.

Characterization of the Final Product

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed:

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol [8] |

| Appearance | Colorless to light brown crystalline solid[9] |

| Melting Point | 94-95 °C[9] |

| Solubility | Soluble in acetone, ethanol, diethyl ether, and ethyl acetate.[9][10] |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would include:

-

A singlet for the methyl group on the aromatic ring.

-

A doublet for the methyl group on the propanoic acid chain.

-

A quartet for the methine proton on the propanoic acid chain.

-

Signals in the aromatic region corresponding to the three protons on the benzene ring.

-

A broad singlet for the acidic proton of the carboxylic acid group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum of the target compound would show distinct signals for each of the ten carbon atoms in their unique chemical environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for:

-

A broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carbonyl group of the carboxylic acid (around 1700 cm⁻¹).

-

C-O stretching vibrations from the ether linkage.

-

C-H stretching and bending vibrations from the alkyl and aromatic groups.

-

C=C stretching vibrations from the aromatic ring.

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (214.65 g/mol ), as well as characteristic fragment ions resulting from the cleavage of the molecule.[11]

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

4-Chloro-3-methylphenol: Toxic and an irritant. Avoid contact with skin and eyes.

-

2-Bromopropanoic acid: Corrosive and causes severe skin burns and eye damage.

-

Sodium Hydroxide: Corrosive and can cause severe burns.

-

This compound: Harmful if swallowed and causes serious eye damage.[3]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental exposure, refer to the material safety data sheet (MSDS) for the specific chemical.

Conclusion

The Williamson ether synthesis provides a robust and reliable method for the preparation of this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, a high yield of the pure product can be obtained. The identity and purity of the synthesized compound should be rigorously confirmed through a combination of physicochemical measurements and spectroscopic analysis. This guide serves as a comprehensive resource for researchers and scientists involved in the synthesis and development of this important herbicide.

References

Sources

- 1. Mecoprop - Wikipedia [en.wikipedia.org]

- 2. deq.mt.gov [deq.mt.gov]

- 3. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. mt.com [mt.com]

- 8. Mecoprop | CAS#:93-65-2 | Chemsrc [chemsrc.com]

- 9. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 10. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mzCloud – Mecoprop [mzcloud.org]

A Technical Guide to the Herbicidal Mechanism of Mecoprop as a Synthetic Auxin

Prepared by: Gemini, Senior Application Scientist

Abstract

Mecoprop, a member of the phenoxyalkanoic acid class of herbicides, stands as a widely utilized selective and systemic post-emergence herbicide for the control of broadleaf weeds.[1] Its efficacy lies in its function as a synthetic auxin, exquisitely mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce a state of uncontrolled and lethal growth in susceptible plants.[2][3] This guide provides an in-depth technical analysis of Mecoprop's mechanism of action, dissecting the molecular interactions, signaling cascades, and resultant physiological disruptions. We will explore its binding to the core auxin perception machinery, the subsequent degradation of transcriptional repressors, and the ultimate activation of auxin-responsive genes that culminates in phytotoxicity. This document is intended for researchers and scientists in plant biology, weed science, and agrochemical development, offering foundational knowledge alongside detailed experimental protocols to investigate these processes.

The Core Mechanism: Hijacking the Nuclear Auxin Signaling Pathway

The herbicidal activity of Mecoprop is not a result of simple toxicity but rather a sophisticated subversion of the plant's own growth regulation machinery. It functions by overwhelming the natural auxin signaling pathway, a system that is normally under tight homeostatic control. The central components of this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[4][5]

Perception: Mecoprop as a "Molecular Glue"

At the heart of auxin signaling is the perception of the hormone by the TIR1/AFB proteins, which function as auxin receptors.[6] However, TIR1/AFB proteins do not act alone. Efficient auxin binding requires the formation of a co-receptor complex with an Aux/IAA protein.[7] In this model, auxin acts as a "molecular glue," fitting into a pocket on the TIR1/AFB protein surface and stabilizing the interaction between the receptor and the Aux/IAA repressor.[6]

Mecoprop mimics IAA, enabling it to bind to this receptor pocket.[1] This binding event initiates a signaling cascade that leads to the degradation of the Aux/IAA transcriptional repressors, thereby de-repressing ARFs and activating the expression of auxin-responsive genes.[1] The sustained and unregulated activation of these genes results in a series of phytotoxic effects.

The SCFTIR1/AFB Complex and Proteasomal Degradation

The TIR1/AFB proteins are substrate-recognition components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB. When Mecoprop facilitates the binding of an Aux/IAA protein to the TIR1/AFB subunit, the SCF complex targets a conserved domain (Domain II) on the Aux/IAA protein for ubiquitination.[8] This poly-ubiquitin tag marks the Aux/IAA repressor for rapid degradation by the 26S proteasome.[5]

De-repression of ARFs and Activation of Gene Expression

In the absence of a high auxin signal (or a synthetic mimic), Aux/IAA proteins heterodimerize with ARF transcription factors, repressing their activity.[5][9] ARFs are the primary effectors of auxin signaling, binding to specific DNA sequences known as Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes.[10]

The Mecoprop-induced degradation of Aux/IAA proteins liberates ARFs from this repression.[5] The freed ARFs can then bind to AuxREs and either activate or repress the transcription of hundreds of downstream genes, depending on the specific ARF involved.[5] It is the massive, uncontrolled, and sustained activation of these genes that disrupts normal plant development.

The entire signaling cascade is visualized in the diagram below.

Quantitative Insights: Differential Receptor Binding

Not all synthetic auxins interact with the TIR1/AFB receptors uniformly. Studies have shown that different classes of auxins exhibit varying binding affinities for different members of the receptor family.[11] This differential binding may contribute to the varying herbicidal efficacy and weed control spectrums observed among different synthetic auxins. Mecoprop and related phenoxy-carboxylate auxins show significantly higher binding to TIR1 compared to 2,4-D and MCPA.[11]

| Auxin Compound | Receptor Target | Relative Binding Affinity (Compared to IAA) | Reference |

| Mecoprop | AtTIR1 | Higher than 2,4-D and MCPA | [11] |

| Mecoprop | AtAFB2 | Higher than other tested phenoxy-carboxylates | [11] |

| Dichlorprop | AtTIR1 | Higher than 2,4-D and MCPA | [11] |

| Dicamba | AtTIR1, AtAFB2, AtAFB5 | Low binding to all three receptors | [11] |

| IAA (Natural Auxin) | AtTIR1, AtAFB2, AtAFB5 | High (Reference) | [11] |

Table 1: Comparative binding characteristics of various auxinic herbicides to Arabidopsis (At) TIR1/AFB receptors. This data highlights the selectivity within the auxin perception system.

Physiological Consequences of Auxin Overload

The mass activation of auxin-responsive genes leads to a catastrophic failure of normal developmental programs. The primary consequences include:

-

Uncontrolled Cell Division and Elongation: The plant begins to grow in an unsustainable and abnormal manner, leading to twisting (epinasty) of stems and leaves, and swelling of tissues.[3]

-

Disruption of Transport: The herbicide is absorbed by the leaves and translocated throughout the plant, disrupting physiological processes in both shoots and roots.[3][12]

-

Stimulation of Ethylene Production: Synthetic auxins are known to stimulate the biosynthesis of ethylene, a plant stress hormone.[13] Ethylene can exacerbate the symptoms, contributing to epinasty, senescence, and ultimately, cell death.[13][14]

-

Metabolic Exhaustion: The uncontrolled growth depletes the plant's energy reserves, leading to its eventual death over a period of days to weeks.[3]

Experimental Protocols for Mechanistic Analysis

To validate and explore the mechanism of action of Mecoprop, several key experiments can be performed. The following protocols provide a framework for these investigations.

Protocol: Analysis of Mecoprop-Induced Gene Expression via RT-qPCR

This protocol allows for the quantification of changes in the expression of known auxin-responsive genes (e.g., GH3 family members) following Mecoprop treatment.

Methodology Workflow

Step-by-Step Procedure:

-

Plant Growth and Treatment:

-

Grow a susceptible plant species (e.g., Arabidopsis thaliana) on sterile growth medium (e.g., MS agar plates) for 7-10 days.

-

Prepare a stock solution of Mecoprop. Prepare treatment solutions at various concentrations (e.g., 1 µM, 10 µM, 100 µM) and a mock control (solvent only).

-

Transfer seedlings to liquid MS medium containing the respective Mecoprop concentrations or the mock control.

-

Incubate for a defined time course (e.g., 0, 1, 3, 6 hours). Harvest and flash-freeze tissue in liquid nitrogen.

-

-

RNA Extraction:

-

Extract total RNA from ~50-100 mg of frozen tissue using a commercial plant RNA purification kit or a Trizol-based method.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's protocol.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions containing cDNA template, SYBR Green master mix, and gene-specific primers for your target auxin-responsive gene (e.g., AtGH3.3) and a stable reference gene (e.g., AtACTIN2).

-

Run the reactions in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).

-

Calculate the relative expression change compared to the mock control using the 2-ΔΔCt method.

-

Protocol: In Vivo Aux/IAA Protein Degradation Assay

This assay visualizes the Mecoprop-dependent degradation of an Aux/IAA protein using a reporter system in a transient expression setup.

Step-by-Step Procedure:

-

Construct Preparation:

-

Use a plant expression vector containing a fusion construct of an Aux/IAA protein (e.g., IAA17) and a reporter protein like β-glucuronidase (GUS) or Luciferase (LUC), driven by a constitutive promoter (e.g., CaMV 35S).

-

-

Transient Expression:

-

Introduce the construct into a model system like Arabidopsis protoplasts via PEG-mediated transformation or into Nicotiana benthamiana leaves via Agrobacterium-mediated infiltration.

-

Allow 24-48 hours for protein expression.

-

-

Mecoprop Treatment:

-

For protoplasts, add Mecoprop solution to the incubation medium to a final concentration of 10 µM. Use a mock control.

-

For leaves, infiltrate the expressed area with a 50 µM Mecoprop solution or a mock control.

-

-

Reporter Activity Measurement:

-

Harvest samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-treatment.

-

For LUC: Homogenize tissue, add luciferin substrate, and immediately measure luminescence using a luminometer.

-

For GUS: Perform histochemical staining with X-Gluc or a quantitative fluorometric assay using MUG substrate.

-

-

Data Analysis:

-

Plot reporter activity against time. A rapid decrease in luminescence or GUS activity in the Mecoprop-treated samples compared to the stable activity in the mock control indicates degradation of the Aux/IAA-reporter fusion protein.

-

Conclusion

Mecoprop's mechanism of action is a clear example of targeted herbicidal design, leveraging a fundamental plant growth pathway for its phytotoxic effects. By acting as a potent mimic of natural auxin, it binds to the TIR1/AFB co-receptor complex, triggering the degradation of Aux/IAA repressors and causing a sustained, lethal activation of auxin-responsive gene expression.[1][5] Understanding this detailed molecular cascade not only clarifies how this class of herbicides works but also provides a powerful framework for future agrochemical development and for fundamental research into the complexities of plant hormone signaling. The experimental protocols provided herein offer robust methods for scientists to further dissect these intricate interactions.

References

- University of California. (n.d.). Mecoprop - Pesticide Active Ingredients Database. Statewide IPM Program.

- Pesticide Info. (2024, May 14). Mecoprop: A Selective Herbicide for Broadleaf Weed Control [Video]. YouTube.

- Chemical Warehouse. (n.d.). MCPP (Mecoprop) - Active Ingredient Page.

- BenchChem Technical Support Team. (2025, December). The Herbicidal Activity of Mecoprop-P: A Technical Guide. Benchchem.

- Cox, C. (2004). Mecoprop (MCPP). Journal of Pesticide Reform, 24(1), 12-17.

- Busi, R., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314.

-

EXTOXNET. (1996, June). Mecoprop. Pesticide Information Profiles. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mecoprop: Navigating its Role as an Herbicide Intermediate and Research Compound.

-

Wikipedia contributors. (n.d.). Mecoprop. Wikipedia. Retrieved from [Link]

- Al-Khatib, K. (n.d.). Synthetic Auxins. Herbicide Symptoms Tool, University of California, Davis.

-

Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental procedures for extraction and derivatization of auxin and auxin precursors [Image]. Retrieved from [Link]

-

Lappin, H. M., et al. (1985). Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community. Applied and Environmental Microbiology, 49(2), 429-433. Retrieved from [Link]

-

Hayashi, K. (2021). Investigation of Auxin Biosynthesis and Action Using Auxin Biosynthesis Inhibitors. In Plant Growth Regulators (pp. 29-37). Humana, New York, NY. Retrieved from [Link]

-

Polko, J. K., et al. (2019). The ethylene precursor ACC affects early vegetative development independently of ethylene signaling. Frontiers in Plant Science, 10, 1591. Retrieved from [Link]

-

ResearchGate. (n.d.). Mecoprop. Retrieved from [Link]

-

Lappin, H. M., et al. (1985). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. Applied and Environmental Microbiology, 49(2), 429-433. Retrieved from [Link]

-

Bælum, J., et al. (2008). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes. FEMS Microbiology Ecology, 66(3), 510-520. Retrieved from [Link]

-

Kato, H., et al. (2017). Evolution of nuclear auxin signaling: lessons from genetic studies with basal land plants. Journal of Plant Research, 131(1), 25-33. Retrieved from [Link]

-

Lee, Y. I. (1998). Ethylene biosynthesis and its actions in Arabidopsis thaliana shoot gravitropism. (Doctoral dissertation, University of Houston). Retrieved from [Link]

-

Knuesting, J., et al. (2021). The auxin herbicide mecoprop-P in new light: Filling the data gap for dicotyledonous macrophytes. Environmental Toxicology and Chemistry, 40(3), 733-744. Retrieved from [Link]

-

Biology With WK. (2024, September 23). Ethylene Biosynthesis Pathway | Lec. 74 | Plant Physiology [Video]. YouTube. Retrieved from [Link]

-

Bayer, D. E. (n.d.). Herbicide Metabolism in Plants. University of California, Davis. Retrieved from [Link]

-

Binder, B. M., & Schaller, G. E. (2017). Inhibitors of Ethylene Biosynthesis and Signaling. In Ethylene Signaling (pp. 205-217). Humana Press, New York, NY. Retrieved from [Link]

-

Tett, V. A., et al. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200. Retrieved from [Link]

-

Kende, H. (1993). Ethylene biosynthesis. Annual Review of Plant Physiology and Plant Molecular Biology, 44, 283-307. Retrieved from [Link]

-

Weijers, D., et al. (2005). Developmental specificity of auxin response by pairs of ARF and Aux/IAA transcriptional regulators. The EMBO Journal, 24(10), 1874-1885. Retrieved from [Link]

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. Retrieved from [Link]

-

Li, S., et al. (2016). A Review of Auxin Response Factors (ARFs) in Plants. Frontiers in Plant Science, 7, 47. Retrieved from [Link]

-

Isfan, A. H., et al. (2023). To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins Using Consensus In Silico Approaches. International Journal of Molecular Sciences, 24(13), 11079. Retrieved from [Link]

-

Korasick, D. A., et al. (2014). Molecular basis for AUXIN RESPONSE FACTOR protein interaction and the control of auxin response repression. Proceedings of the National Academy of Sciences, 111(14), 5427-5432. Retrieved from [Link]

-

Liscum, E., & Reed, J. W. (2002). Genetics of AUX/IAA and ARF action in plant growth and development. Plant Molecular Biology, 49(3-4), 387-400. Retrieved from [Link]

-

Piya, S., et al. (2014). Protein-protein interaction and gene co-expression maps of ARFs and Aux/IAAs in Arabidopsis. Frontiers in Plant Science, 5, 714. Retrieved from [Link]

-

Gleason, C., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. Plant Signaling & Behavior, 9(3), e28254. Retrieved from [Link]

-

AERU. (n.d.). Mecoprop-P (Ref: BAS 037H). University of Hertfordshire. Retrieved from [Link]

-

Vicedo, B., et al. (2019). Proteostatic Regulation of MEP and Shikimate Pathways by Redox-Activated Photosynthesis Signaling in Plants Exposed to Small Fungal Volatiles. Frontiers in Plant Science, 10, 1488. Retrieved from [Link]

-

Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e60559. Retrieved from [Link]

-

Horvath, D. P., et al. (2023). Weed-induced changes in the maize root transcriptome reveal transcription factors and physiological processes impacted early in crop–weed interactions. Plant, Cell & Environment, 46(10), 3045-3066. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mecoprop. PubChem Compound Database. Retrieved from [Link]

-

Rodrigues, H., et al. (2024). Silent Threats: A Narrative Review of Urinary Bladder Cancer in Dogs and Cats—Epidemiology and Risk Factors. Animals, 14(2), 217. Retrieved from [Link]

-

Ogas, J., et al. (2018). Plants have unique lock to control expression of genes, study finds. Purdue Agriculture News. Retrieved from [Link]

-

Omelyanchuk, N., et al. (2022). Optogenetic and Chemical Induction Systems for Regulation of Transgene Expression in Plants: Use in Basic and Applied Research. International Journal of Molecular Sciences, 23(3), 1737. Retrieved from [Link]

-

Axtell, M. J. (2017). Insights into the Role of Transcriptional Gene Silencing in Response to Herbicide-Treatments in Arabidopsis thaliana. Plants, 6(4), 58. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developmental specificity of auxin response by pairs of ARF and Aux/IAA transcriptional regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular basis for AUXIN RESPONSE FACTOR protein interaction and the control of auxin response repression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 13. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 14. Ethylene biosynthesis and its actions in Arabidopsis thaliana shoot gravitropism - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]

An In-depth Technical Guide on the Stereoisomers and Herbicidal Activity of MCPP

Abstract

Mecoprop (MCPP) is a selective, post-emergence herbicide extensively used for the control of broadleaf weeds.[1][2] As a chiral compound, it exists as two stereoisomers, or enantiomers, which are non-superimposable mirror images of each other.[3] This technical guide provides a comprehensive analysis of the stereoisomers of MCPP, focusing on the profound differences in their herbicidal activity. We will delve into the molecular mechanisms underpinning this stereoselectivity, detail experimental protocols for enantiomer separation and bioactivity assessment, and discuss the environmental and regulatory implications of using enantiomerically enriched formulations. This guide is intended for researchers, scientists, and professionals in the fields of agrochemical development, environmental science, and plant biology.

Introduction: The Significance of Chirality in Herbicidal Action

Chirality is a fundamental property of many biologically active molecules, including a significant number of pesticides.[3] Enantiomers of a chiral compound can exhibit markedly different biological activities, toxicities, and environmental fates.[4] In the case of the phenoxypropionic acid herbicide MCPP, this enantioselectivity is particularly pronounced. The herbicidal activity is almost exclusively attributed to one enantiomer, the (R)-(+)-isomer, commercially known as Mecoprop-P.[3][5] The (S)-(-)-isomer is considered virtually inactive as a herbicide.[3]

This striking difference in activity underscores the importance of understanding the stereochemical aspects of herbicide-target interactions. The development and use of enantiomerically pure or enriched formulations, such as Mecoprop-P, represent a significant advancement in agrochemical technology. This approach, often referred to as a "chiral switch," allows for a reduction in the total amount of active ingredient applied to the environment, thereby minimizing potential non-target effects and environmental load, without compromising efficacy.[6][7]

This guide will explore the scientific basis for the differential activity of MCPP stereoisomers, providing a detailed examination of their interaction with the plant's auxin signaling pathway. Furthermore, we will provide practical, field-proven methodologies for the analytical separation of these enantiomers and the biological evaluation of their herbicidal efficacy.

Molecular Mechanism of Action: A Stereoselective Mimicry of Auxin

MCPP, like other phenoxy herbicides, acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[8][9] Auxins are critical regulators of plant growth and development.[10] Synthetic auxins disrupt these processes in susceptible broadleaf plants, leading to uncontrolled and disorganized growth, which ultimately results in plant death.[9][11]

The primary site of auxin perception is a family of F-box proteins known as Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) proteins, which act as auxin co-receptors.[12][13] The binding of an auxin molecule to the TIR1/AFB receptor facilitates the interaction of this receptor with Aux/IAA repressor proteins.[14] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[12] The removal of these repressors allows for the expression of auxin-responsive genes, triggering a cascade of downstream effects that, at the high concentrations applied during herbicidal treatment, overwhelm the plant's normal regulatory mechanisms.

The Basis of Enantioselectivity: Differential Receptor Binding

The enantioselectivity of MCPP's herbicidal activity arises from the differential binding of its stereoisomers to the TIR1/AFB auxin co-receptors.[6][15] The (R)-enantiomer (Mecoprop-P) exhibits a significantly higher binding affinity for the TIR1/AFB-Aux/IAA co-receptor complex compared to the (S)-enantiomer.[6][15] This preferential binding is a direct consequence of the three-dimensional structure of the receptor's binding pocket, which stereoselectively accommodates the (R)-isomer.

Molecular docking studies and in vitro binding assays have confirmed that the (R)-enantiomer of MCPP fits more effectively into the binding site of the TIR1-IAA7 co-receptor complex.[15] This enhanced binding affinity of the (R)-isomer leads to a more efficient degradation of Aux/IAA repressors and, consequently, a more potent herbicidal effect. In contrast, the (S)-isomer, with its lower binding affinity, is much less effective at initiating this signaling cascade.[6]

Furthermore, studies have shown that the (R)-enantiomer is not only more effective at binding to the receptor but is also absorbed more readily by the plant and translocated more efficiently to the nucleus, where the auxin co-receptors are located.[15] This combination of enhanced receptor binding and improved uptake and transport contributes to the superior herbicidal activity of Mecoprop-P.

Downstream Physiological Effects

The hyper-stimulation of the auxin signaling pathway by Mecoprop-P leads to a range of physiological disruptions in susceptible plants, including:

-

Uncontrolled Cell Elongation and Division: Leading to epinastic growth (twisting and curling of stems and leaves).[9]

-

Disruption of Vascular Tissues: Impairing the transport of water and nutrients.

-

Increased Ethylene Production: A plant stress hormone that contributes to senescence and tissue damage.

-

Abscisic Acid (ABA) Accumulation: Another stress hormone that can inhibit growth.

These combined effects ultimately lead to the death of the weed.

Experimental Protocols

Enantioselective Separation of MCPP Stereoisomers by Chiral Chromatography

The accurate assessment of the biological activity of individual stereoisomers necessitates their analytical or preparative separation. Chiral chromatography is the most widely used and effective technique for this purpose.[16][17]

Objective: To separate the (R)- and (S)-enantiomers of MCPP from a racemic mixture.

Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP)

-

Instrumentation:

-

An Agilent 1100 Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.[18]

-

Chiral Stationary Phase: A polysaccharide-based CSP such as a Chiralpak® AD-H or OD-H column is often effective for separating phenoxypropionic acid herbicides.[16][18] Alternatively, teicoplanin-based phases have also shown good results.[19]

-

-

Chromatographic Conditions (Starting Point):

-

Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) or acetic acid to suppress the ionization of the carboxylic acid group of MCPP. A typical starting condition could be Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 230 nm or 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the racemic MCPP standard in the mobile phase to a concentration of approximately 1 mg/mL.

-

-

Optimization: The separation should be optimized by systematically varying the composition of the mobile phase (e.g., the percentage of the polar modifier) and the column temperature to achieve baseline resolution of the two enantiomeric peaks.[20]

-

Data Analysis: The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Herbicidal Activity Assessment: Whole-Plant Bioassay

A whole-plant bioassay is a direct and effective method for evaluating and quantifying the herbicidal activity of MCPP stereoisomers.[21]

Objective: To compare the herbicidal efficacy of the (R)- and (S)-enantiomers of MCPP on a susceptible broadleaf weed species.

Methodology:

-

Plant Material: Select a susceptible broadleaf weed species, such as white clover (Trifolium repens) or common chickweed (Stellaria media). Grow the plants from seed in pots containing a standard potting mix in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

-

Herbicide Application:

-

Prepare stock solutions of the purified (R)- and (S)-enantiomers of MCPP, as well as the racemic mixture, in a suitable solvent (e.g., acetone with a surfactant).

-

Create a series of dilutions to test a range of application rates.

-

When the plants have reached the 2-4 true leaf stage, apply the herbicide solutions as a foliar spray using a laboratory-scale sprayer to ensure uniform coverage.

-

Include a control group that is sprayed only with the solvent and surfactant mixture.

-

Replicate each treatment (typically 3-5 replicates).

-

-

Evaluation:

-

Assess the plants for visual signs of injury (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

-

At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of each plant, dry it in an oven at 60-70 °C until a constant weight is achieved, and record the dry weight.

-

-

Data Analysis:

-

Calculate the percent growth inhibition for each treatment relative to the control group.

-

Determine the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth) for each enantiomer and the racemate using dose-response analysis software.

-

Alternative Bioassay: Algal Lawn Agar System

For a more rapid and high-throughput screening of herbicidal activity, an algal bioassay can be employed.[22][23]

Objective: To rapidly assess the relative toxicity of MCPP stereoisomers to a sensitive algal species.

Methodology:

-

Organism: Use a sensitive unicellular green alga, such as Chlamydomonas reinhardtii.[22]

-

Procedure:

-

Prepare an algal lawn by plating a dense culture of the alga onto an agar medium in a petri dish.

-

Apply known amounts of the (R)- and (S)-enantiomers of MCPP, and the racemic mixture, to sterile paper disks.

-

Place the paper disks onto the algal lawn.

-

Incubate the plates under appropriate light and temperature conditions for 2-3 days.

-

-

Evaluation: The presence of herbicidal activity will be indicated by a clear zone of growth inhibition around the paper disk.[23] The diameter of this clearing zone can be measured to provide a semi-quantitative assessment of the relative toxicity of the different stereoisomers.[22]

Data Presentation

| Compound | GR₅₀ (g a.i./ha) on Stellaria media | Relative Potency |

| (R)-MCPP (Mecoprop-P) | X | ~2 |

| Racemic MCPP | 2X | 1 |

| (S)-MCPP | >10X | <0.2 |

Note: The values in this table are illustrative and will vary depending on the specific experimental conditions and target weed species. The relative potency is calculated with respect to racemic MCPP.

Visualization of Key Concepts

Chemical Structures of MCPP Enantiomers

Caption: The enantiomers of MCPP are non-superimposable mirror images.

Mechanism of Action Workflow

Caption: Stereoselective binding of MCPP enantiomers to the auxin co-receptor.

Experimental Workflow for Herbicidal Bioassay

Caption: Workflow for evaluating the herbicidal efficacy of MCPP stereoisomers.

Environmental Fate and Regulatory Context

The differential biological activity of MCPP stereoisomers also has implications for their environmental fate. While both enantiomers can be degraded by soil microorganisms, the rates of degradation can sometimes be enantioselective. This can lead to a shift in the enantiomeric ratio of MCPP in the environment over time.

From a regulatory perspective, the recognition of the differential activity of MCPP stereoisomers has led to the widespread adoption of Mecoprop-P. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have encouraged the transition from racemic MCPP to the enantiomerically enriched Mecoprop-P to reduce the overall pesticide load on the environment.[24][25] This shift is a prime example of the trend towards more environmentally benign and sustainable crop protection solutions.

Conclusion

The case of MCPP provides a compelling illustration of the critical role that stereochemistry plays in the biological activity of herbicides. The herbicidal efficacy of MCPP resides almost exclusively in the (R)-enantiomer, Mecoprop-P, due to its superior binding affinity to the TIR1/AFB auxin co-receptor complex. Understanding this molecular basis of selectivity is paramount for the rational design and development of more effective and environmentally sound herbicides. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the enantioselective properties of MCPP and other chiral agrochemicals. The continued development and use of enantiomerically pure formulations like Mecoprop-P represent a significant step forward in the pursuit of sustainable agriculture.

References

- Vertex AI Search. (n.d.). Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration.

- PubMed. (n.d.). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers.

- Analytical Methods (RSC Publishing). (n.d.). Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography.

- NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues.

- Benchchem. (n.d.). The Herbicidal Activity of Mecoprop-P: A Technical Guide.

- PubMed. (2021, May 14). Mechanisms of the enantioselective effects of phenoxyalkanoic acid herbicides DCPP and MCPP.

- NIH. (n.d.). A Rapid and Simple Bioassay Method for Herbicide Detection.

- ResearchGate. (n.d.). Enantiomeric separation trends of phenoxypropionate herbicides and....

- MDPI. (n.d.). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis.

- PubMed. (2008, April 28). A Rapid and Simple Bioassay Method for Herbicide Detection.

- HARVEST (uSask). (n.d.). Using a Plant Bioassay to Detect Herbicide Residue.

- The Green Thumb 2.0. (2013, April 16). 2,4-D and Mecoprop-p and Dicamba – Oh My!.

- NIH. (n.d.). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation.

- EXTOXNET PIP. (1995, September). MECOPROP.

- ResearchGate. (2025, December 13). Mechanisms of the enantioselective effects of phenoxyalkanoic acid herbicides DCPP and MCPP | Request PDF.

- NationBuilder. (n.d.). MECOPROP (MCPP).

- (2025, March 20). STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY.

- epa nepis. (n.d.). Reregistration Eligibility Decision for Mecoprop-p (MCPP-p).

- CAREX Canada. (n.d.). MCPP.

- AERU. (n.d.). Mecoprop-P (Ref: BAS 037H).

- Regulations.gov. (2007, April 12). MCPP-p (acid), MCPP-p DMAS, & MCPP-p potassium salt: HED Preliminary Human Health Risk.

- Wikipedia. (n.d.). Mecoprop.

- Beyond Pesticides. (n.d.). Mecoprop C hemicalWatch Factsheet.

- ResearchGate. (n.d.). Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed | Request PDF.

- (2020, June 17). Multi-residue enantioselective analysis of chiral drugs in freshwater sediments.

- PubMed. (2005, May 1). Stereoisomer composition of the chiral UV filter 4-methylbenzylidene camphor in environmental samples.

- (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.

- Scilit. (2020, June 27). Multi-residue enantioselective analysis of chiral drugs in freshwater sediments.

- PubMed. (2016, September 9). Metolachlor stereoisomers: Enantioseparation, identification and chiral stability.

- Regulations.gov. (2007, July 27). MCPP-p: Response to Public Comments.

- PubMed. (2021, September 5). Potential environmental fate and risk based on the hydroxyl radical-initiated transformation of atmospheric 1,2-dibromo-4-(1,2dibromoethyl)cyclohexane stereoisomers.

- MDPI. (n.d.). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition.

- NIH. (n.d.). The differential binding and biological efficacy of auxin herbicides.

- NIH. (n.d.). Auxin Herbicide Action: Lifting the Veil Step by Step.

- NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer.

- Advanced. (n.d.). Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2.

- The Ohio State University Pressbooks. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin.

- PubMed. (n.d.). Comparative time course profiles of phthalate stereoisomers in mice.

- PubMed Central - NIH. (n.d.). Auxin signaling: a big question to be addressed by small molecules.

- UNL Digital Commons. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action, Part 2: Advanced.

- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.

- MDPI. (n.d.). Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling.

- MDPI. (n.d.). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment.

- ResearchGate. (2025, August 6). A Fatality Following Ingestion of the Designer Drug Meta-Chlorophenylpiperazine (mCPP) in an Asthmatic-HPLC-MS/MS Detection in Biofluids and Hair | Request PDF.

Sources

- 1. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 2. Mecoprop - Wikipedia [en.wikipedia.org]

- 3. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 4. Stereoisomer composition of the chiral UV filter 4-methylbenzylidene camphor in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]

- 10. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 11. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 12. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of the enantioselective effects of phenoxyalkanoic acid herbicides DCPP and MCPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 18. mdpi.com [mdpi.com]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 22. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Rapid and Simple Bioassay Method for Herbicide Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 25. downloads.regulations.gov [downloads.regulations.gov]

Molecular structure and CAS number for 2-(4-Chloro-3-methylphenoxy)propanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chloro-3-methylphenoxy)propanoic acid (CAS No. 777-54-8), a specific isomer within the chlorophenoxy acid family. While its 2-methyl isomer, Mecoprop, is a widely documented herbicide, detailed public data on the 3-methyl isomer is limited. This document consolidates the available chemical identity information and, based on established principles of organic chemistry and analytical science, presents probable methodologies for its synthesis and characterization. The guide is intended for researchers, chemists, and drug development professionals who may encounter this compound as a pharmaceutical intermediate or require a framework for its synthesis and analysis.

Chemical Identity and Physicochemical Properties

This compound is a derivative of phenoxypropanoic acid. It is structurally distinguished from its more common isomer, Mecoprop, by the position of the methyl group on the phenyl ring (position 3 versus position 2). This seemingly minor structural change can have significant implications for its chemical properties and biological activity.

Key identifiers for this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, experimental physicochemical data like melting point and solubility are not widely published for this specific isomer.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 777-54-8 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |

| Molecular Weight | 214.65 g/mol | [1] |

| Synonyms | Propanoic acid, 2-(4-chloro-3-methylphenoxy)- | N/A |

Molecular Structure and Stereochemistry

The molecular structure of this compound consists of a 4-chloro-3-methylphenol group linked via an ether bond to the alpha-carbon of a propanoic acid moiety.

A critical feature of this molecule is the presence of a chiral center at the alpha-carbon of the propanoic acid group. Consequently, the compound exists as a racemic mixture of two enantiomers:

-

(R)-2-(4-chloro-3-methylphenoxy)propanoic acid

-

(S)-2-(4-chloro-3-methylphenoxy)propanoic acid

In the field of herbicides, it is common for only one enantiomer (often the R-enantiomer in phenoxypropanoic acids) to possess significant biological activity. While the specific activity of the enantiomers of this 3-methyl isomer is not documented, any investigation into its biological effects would necessitate enantiomeric separation and individual testing.

Caption: 2D structure of this compound.

Proposed Synthesis Route: Williamson Ether Synthesis

The logical precursors for this synthesis are:

-

4-Chloro-3-methylphenol (CAS 59-50-7): The phenolic starting material.

-

2-Chloropropanoic acid (or its ester): The alkylating agent that provides the propanoic acid side chain.

The reaction proceeds by deprotonating the phenol with a suitable base (e.g., sodium hydroxide) to form the more nucleophilic sodium phenoxide. This phenoxide then displaces the chloride from 2-chloropropanoic acid in an Sₙ2 reaction.

Caption: Generalized workflow for the synthesis of the target compound.

Representative Laboratory Protocol

This protocol is a generalized representation. Researchers must conduct their own risk assessments and optimization.

-

Phenoxide Formation: In a reaction vessel equipped with a stirrer and condenser, dissolve one molar equivalent of 4-Chloro-3-methylphenol in a suitable solvent like water or ethanol.

-

Add two molar equivalents of sodium hydroxide and stir until the phenol is fully dissolved and the sodium phenoxide has formed. The second equivalent of base is to neutralize the carboxylic acid of the alkylating agent.

-

Alkylation: Slowly add one molar equivalent of 2-chloropropanoic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux (e.g., 80-100 °C) for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or HPLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Slowly add hydrochloric acid (HCl) until the solution is acidic (pH ~2). This protonates the carboxylate salt, causing the final product to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove inorganic salts.

-

Purification: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final, purified this compound.

Proposed Analytical Characterization

Characterization of the final product is crucial to confirm its identity and purity. While no specific validated method exists in the literature for this isomer, standard analytical techniques for similar compounds can be readily adapted.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the method of choice for analyzing phenoxyalkanoic acids due to its ability to separate the main compound from starting materials and potential byproducts. An approach similar to that used for Mecoprop would serve as an excellent starting point for method development.

Exemplary HPLC Protocol

This protocol is a starting point and requires validation for this specific analyte.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar C18 phase provides good retention for the moderately nonpolar analyte.

-

Mobile Phase: An isocratic or gradient mixture of an acidified aqueous solution and an organic solvent. A typical starting point would be a mixture of acetonitrile and 0.1% formic acid in water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 230 nm or 280 nm).

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a standard volume (e.g., 10 µL) and record the chromatogram. Purity can be assessed by the area percentage of the main peak. Identity can be confirmed by comparing the retention time to a certified reference standard, if available.

Applications and Biological Activity

The primary known application for this compound is as a pharmaceutical intermediate .[1] This suggests its use as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

Its biological activity is not well-documented. However, its structural similarity to Mecoprop and other phenoxy herbicides suggests it could potentially function as a synthetic auxin. These compounds mimic the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf plants. Any such herbicidal activity would require empirical validation and would likely be stereospecific.

Safety and Handling

No specific Safety Data Sheet (SDS) for CAS 777-54-8 is publicly available. Therefore, a conservative approach to safety is required, treating the compound with the same precautions as its 2-methyl isomer (Mecoprop) and its phenolic precursor.

-

Potential Hazards (Inferred): Harmful if swallowed, may cause skin irritation, and poses a risk of serious eye damage. The precursor, 4-chloro-3-methylphenol, is also corrosive and can cause allergic skin reactions.[2]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Use non-sparking tools.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.

Conclusion

This compound is a distinct chemical entity whose properties and applications are not as extensively documented as its well-known isomer, Mecoprop. This guide has established its core chemical identity (CAS 777-54-8) and molecular structure. By applying fundamental principles of organic synthesis and analytical chemistry, this guide provides robust, scientifically-grounded frameworks for its preparation via Williamson ether synthesis and its analysis by RP-HPLC. While its primary documented role is as a pharmaceutical intermediate, its structural class suggests potential for biological activity that warrants further investigation. All work with this compound should be guided by stringent safety protocols based on analogous chemical structures.

References

Sources

Introduction to Mecoprop: A Physicochemical Profile

An In-depth Technical Guide to the Solubility and pKa of Mecoprop

Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective, systemic herbicide widely utilized for the control of broadleaf weeds.[1][2] As a member of the phenoxyalkanoic acid class of herbicides, its mode of action involves mimicking the plant hormone auxin, leading to uncontrolled and unsustainable growth in target species.[3][4] A critical feature of Mecoprop is its chirality; it exists as a racemic mixture of two stereoisomers. The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, often referred to as Mecoprop-P.[2][4][5]

For researchers, formulation scientists, and environmental chemists, a thorough understanding of Mecoprop's fundamental physicochemical properties is paramount. The acid dissociation constant (pKa) and solubility are two of the most critical parameters, as they govern the compound's behavior in both biological and environmental systems. These properties dictate its absorption, translocation in plants, formulation stability, environmental fate, and potential for soil mobility and groundwater contamination. This guide provides a detailed examination of the pKa and solubility of Mecoprop, complete with field-proven experimental protocols for their determination.

Section 1: The Acid Dissociation Constant (pKa) of Mecoprop

The pKa value is a quantitative measure of the strength of an acid in solution. Mecoprop is a weak carboxylic acid, and its pKa value indicates the pH at which the molecule exists in equilibrium, with 50% in its undissociated (protonated, lipophilic) form and 50% in its dissociated (deprotonated, anionic, hydrophilic) form. This equilibrium is fundamental to its behavior and efficacy.

Reported pKa Values

The pKa of Mecoprop has been determined by various methods, leading to a narrow range of reported values. This slight variability can be attributed to differences in experimental conditions such as temperature, ionic strength, and analytical technique.

| Parameter | Reported Value | Source |

| pKa | 3.78 | PubChem[1] |

| pKa | 3.21 | PubChem[1] |

| pKa (Mecoprop) | 3.11 (at 25°C) | AERU Database[4] |

| pKa (Mecoprop-P) | 3.7 (at 25°C) | AERU Database[5] |

For practical applications, a pKa value in the range of 3.1 to 3.8 is a reliable reference point for modeling and experimental design.

Significance of pKa in Application and Environmental Fate

The ionization state of Mecoprop, governed by its pKa, has profound implications:

-

Biological Activity: The neutral, undissociated form is more lipophilic and is generally believed to be more readily absorbed through the waxy cuticle of plant leaves.

-

Environmental Mobility: At typical environmental pH levels (pH 5-8), which are above Mecoprop's pKa, the compound will exist predominantly in its anionic form. This negatively charged species is highly water-soluble and exhibits low adsorption to negatively charged soil particles, leading to high mobility and a potential for leaching into groundwater.[1][6]

-

Formulation: Knowledge of the pKa is essential for developing stable formulations. Mecoprop is often formulated as a water-soluble salt (e.g., dimethylamine or potassium salt) to improve its handling and dissolution in spray tanks.[1][7]

Caption: Experimental workflow for pKa determination via potentiometric titration.

Section 2: The Solubility of Mecoprop

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For Mecoprop, solubility is not a single value but a property highly dependent on the solvent system (especially aqueous pH) and temperature.

Aqueous and Organic Solvent Solubility

As predicted by its pKa, the aqueous solubility of Mecoprop is highly pH-dependent. [8]The acid form, prevalent at low pH, has limited water solubility. In contrast, its salts, formed at pH > pKa, are very soluble. [1]It is also readily soluble in many common organic solvents. [6][8]

| Solvent | Temperature | Solubility | Source |

|---|---|---|---|

| Water | 25 °C | 880 mg/L | PubChem [1] |

| Water | 20 °C | 900 mg/L | Wikipedia [2] |

| Water (Diethanolamine Salt) | 20 °C | 580 g/L (580,000 mg/L) | PubChem [1] |

| Water (Dimethylamine Salt) | 20 °C | 660 g/L (660,000 mg/L) | PubChem [1] |

| Acetone | 20 °C | >1000 g/kg | PubChem [1] |

| Diethyl Ether | 20 °C | >1000 g/kg | PubChem [1] |

| Ethanol | 20 °C | >1000 g/kg | PubChem [1] |

| Ethyl Acetate | 20 °C | 825 g/kg | PubChem [1] |

| Chloroform | 20 °C | 339 g/kg | PubChem [1]|

Experimental Protocol: Solubility Determination by the Shake-Flask Method

This protocol adheres to the OECD Guideline 105, a standard method for determining water solubility for substances with solubility above 10⁻² g/L. [9][10][11] Pillar of Expertise: The "Why" Behind the Method The shake-flask method is the gold standard for solubility determination because it directly measures the thermodynamic equilibrium between the undissolved solid and the saturated solution. By ensuring an excess of the solid phase is present and allowing sufficient time for equilibrium to be reached at a constant temperature, the method yields a true measure of the saturation mass concentration.

Self-Validating System

-

Confirmation of Equilibrium: Samples of the aqueous phase are taken at different time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when consecutive measurements differ by no more than a small, predefined percentage (e.g., <5%), indicating the concentration is no longer changing.

-

Mass Balance: The amount of substance used and the final concentration are checked to ensure consistency and that saturation was indeed achieved.

-

Validated Analytical Method: The concentration of Mecoprop in the saturated solution is measured using a fully validated analytical technique, such as HPLC-UV, with established linearity, accuracy, and precision.

Step-by-Step Methodology

-

Preliminary Test: A preliminary, less rigorous test is performed to estimate the approximate solubility and the time needed to reach equilibrium. This helps in planning the definitive experiment. [9][11]2. Preparation:

-

Add an amount of solid, analytical grade Mecoprop to several replicate flasks, ensuring the amount is well in excess of its estimated solubility.

-

Add a precise volume of the desired solvent (e.g., purified water or a buffer solution of a specific pH).

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, cease agitation and allow the flasks to remain in the constant-temperature bath for an extended period (e.g., 24 hours) for the excess solid to settle.

-

To separate the saturated aqueous phase from the undissolved solid, use centrifugation at the same constant temperature.

-

Carefully withdraw an aliquot of the clear supernatant for analysis. Filtration can also be used, but one must verify that the filter material does not adsorb the analyte.

-

-

Analysis:

-

Prepare a series of calibration standards of Mecoprop in the same solvent.

-

Quantify the concentration of Mecoprop in the collected supernatant using a validated analytical method (e.g., HPLC-UV).

-

Measure the pH of the saturated solution, as it is a critical parameter for aqueous solubility.

-

Caption: Experimental workflow for solubility determination via the shake-flask method.

Conclusion

The pKa and solubility of Mecoprop are cornerstone physicochemical properties that are intrinsically linked. With a pKa in the range of 3.1-3.8, Mecoprop's behavior is dominated by its acidic nature. Its aqueous solubility is low in its neutral form but increases dramatically at pH values above its pKa and upon formation of its salts. It is highly soluble in a range of organic solvents. For researchers in drug development, agricultural science, and environmental regulation, a precise understanding and accurate measurement of these parameters are not merely academic exercises; they are essential for creating effective, stable formulations and for accurately predicting the environmental fate and impact of this widely used herbicide. The robust, self-validating protocols detailed in this guide provide a reliable framework for generating the high-quality data required for these critical applications.

References

- EXTOXNET PIP. (n.d.). MECOPROP. Extension Toxicology Network.

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mecoprop. PubChem Compound Summary for CID 7153. Retrieved from [Link]

-

Solubility of Things. (n.d.). Mecoprop. Retrieved from [Link]

-

Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). Mecoprop-P-dimethylammonium. Retrieved from [Link]

-

Chemsrc. (n.d.). Mecoprop. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-